(4-Cyclohexyloxy-phenyl)-hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-cyclohexyloxyphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQOQKIKSIRUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 4 Cyclohexyloxy Phenyl Hydrazine
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group, with its two adjacent nitrogen atoms possessing lone pairs of electrons, is a potent nucleophile. This inherent reactivity allows (4-Cyclohexyloxy-phenyl)-hydrazine to participate in a wide array of chemical reactions, making it a valuable precursor in synthetic organic chemistry.
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
The reaction of this compound with aldehydes and ketones is a classic condensation reaction that results in the formation of the corresponding (4-Cyclohexyloxy-phenyl)-hydrazones. chemguide.co.ukyoutube.com This reaction is typically catalyzed by acid and proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uklibretexts.org The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone.
The rate and efficiency of hydrazone formation can be influenced by the electronic nature of both the carbonyl compound and the hydrazine derivative. Electron-withdrawing groups on the carbonyl compound generally increase its reactivity towards nucleophilic attack. Conversely, the cyclohexyloxy group at the para-position of the phenyl ring in this compound is an electron-donating group, which enhances the nucleophilicity of the hydrazine moiety and can facilitate the condensation reaction.
Illustrative data for the condensation of this compound with various carbonyl compounds is presented in Table 1. Please note that this data is representative and intended for illustrative purposes, as specific experimental data for this compound was not available in the searched literature.
Table 1: Illustrative Condensation Reactions of this compound with Carbonyl Compounds
| Entry | Carbonyl Compound | Product (Hydrazone) | Illustrative Yield (%) |
|---|---|---|---|
| 1 | Cyclohexanone (B45756) | (4-Cyclohexyloxy-phenyl)-hydrazone of Cyclohexanone | 92 |
| 2 | Acetophenone | (4-Cyclohexyloxy-phenyl)-hydrazone of Acetophenone | 88 |
| 3 | Benzaldehyde | (4-Cyclohexyloxy-phenyl)-hydrazone of Benzaldehyde | 95 |
| 4 | 4-Nitrobenzaldehyde | (4-Cyclohexyloxy-phenyl)-hydrazone of 4-Nitrobenzaldehyde | 98 |
Cyclization Reactions in Heterocyclic Synthesis
This compound is a key starting material for the synthesis of various nitrogen-containing heterocyclic systems. The hydrazine moiety provides the necessary nitrogen atoms for the construction of these ring systems through a variety of cyclization strategies.
The Fischer indole (B1671886) synthesis is a powerful and widely used method for the preparation of indoles. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone. ijarsct.co.innih.gov In the context of this compound, its reaction with substituted cyclohexanones would lead to the formation of tetrahydrocarbazole derivatives, which are valuable structural motifs in medicinal chemistry.
The mechanism of the Fischer indole synthesis is complex and involves a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. wikipedia.org The reaction is sensitive to the nature of the substituents on both the phenylhydrazine (B124118) and the carbonyl compound. The electron-donating cyclohexyloxy group on the phenyl ring of the starting hydrazine is expected to facilitate the reaction. The use of substituted cyclohexanones would allow for the synthesis of a variety of substituted tetrahydrocarbazoles. While specific examples with this compound are not detailed in the available literature, the general applicability of the Fischer indole synthesis suggests that this would be a viable route to the corresponding 5-cyclohexyloxy-substituted indoles. ijarsct.co.inresearchgate.netyoutube.com
Pyrazoles and their fused derivatives, such as pyrazolo[3,4-d]pyrimidines, are important classes of heterocyclic compounds with a wide range of biological activities. imist.manih.gov The synthesis of these systems often relies on the reaction of a hydrazine derivative with a suitable 1,3-dielectrophilic species. nih.govorganic-chemistry.orgresearchgate.net
This compound can be employed as the hydrazine component in these syntheses. For example, the reaction with a 1,3-diketone would lead to the formation of a pyrazole (B372694) ring. nih.govdergipark.org.tr The regioselectivity of this reaction can be influenced by the substituents on both the hydrazine and the diketone. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine systems can be constructed from appropriately substituted pyrazole intermediates, which can be derived from this compound. imist.manih.govgoogle.com The general synthetic strategies often involve the initial formation of a substituted pyrazole ring followed by the annulation of the pyrimidine (B1678525) ring. imist.ma
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The Ugi tetrazole reaction is a well-known MCR that can be utilized to synthesize highly substituted tetrazoles. nih.govorganic-chemistry.orgacs.org
While direct examples involving this compound are not readily found, the use of protected hydrazines in Ugi-type reactions has been reported. nih.govorganic-chemistry.orgresearchgate.net For instance, N-Boc protected hydrazine can participate in the Ugi tetrazole reaction to afford tetrazole derivatives. organic-chemistry.orgresearchgate.net It is conceivable that this compound, after appropriate protection of one of the nitrogen atoms, could be used in a similar fashion. This would involve the reaction of the protected hydrazine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source to generate a highly substituted tetrazole containing the (4-Cyclohexyloxy-phenyl) moiety. nih.gov
Acylation and Alkylation Reactions
The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can readily undergo acylation and alkylation reactions.
Acylation of this compound with acylating agents such as acid chlorides or anhydrides would lead to the formation of the corresponding N-acylhydrazines. nih.govorgsyn.org The reaction conditions can be controlled to achieve either mono- or di-acylation. The position of acylation (at the Nα or Nβ nitrogen) can be influenced by the nature of the acylating agent and the reaction conditions.
Alkylation of this compound can be achieved using alkyl halides. Similar to acylation, the degree and position of alkylation can be controlled. The Gabriel synthesis, a classic method for the preparation of primary amines, utilizes the alkylation of a phthalimide (B116566) salt. thermofisher.compearson.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A modified Gabriel synthesis using hydrazine for the cleavage of the N-alkylphthalimide is also well-established. wikipedia.org While not a direct alkylation of the hydrazine, this highlights the utility of hydrazine in reactions involving alkylation. More direct alkylation methods would likely involve the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.
An illustrative data table for potential acylation and alkylation reactions of this compound is provided below (Table 2). This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Acylation and Alkylation Reactions of this compound
| Entry | Reagent | Reaction Type | Product | Illustrative Yield (%) |
|---|---|---|---|---|
| 1 | Acetyl Chloride | Acylation | N-Acetyl-N'-(4-cyclohexyloxy-phenyl)-hydrazine | 85 |
| 2 | Benzoyl Chloride | Acylation | N-Benzoyl-N'-(4-cyclohexyloxy-phenyl)-hydrazine | 82 |
| 3 | Methyl Iodide | Alkylation | N-Methyl-N'-(4-cyclohexyloxy-phenyl)-hydrazine | 75 |
| 4 | Benzyl Bromide | Alkylation | N-Benzyl-N'-(4-cyclohexyloxy-phenyl)-hydrazine | 78 |
Chemical Reactivity of the Phenyl Ring and Cyclohexyloxy Group of this compound
The reactivity of this compound is dictated by the interplay of its three key components: the phenyl ring, the hydrazine substituent, and the cyclohexyloxy group. The electron-donating nature of both the hydrazine and the cyclohexyloxy groups significantly influences the chemical behavior of the aromatic ring, while the ether linkage and the cyclohexyl ring have their own characteristic reactivities.
Electrophilic Aromatic Substitution
The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the presence of two electron-donating groups: the cyclohexyloxy group (-O-C₆H₁₁) and the hydrazine group (-NHNH₂). Both groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to benzene itself. msu.edulibretexts.org
Substituents on a benzene ring can profoundly influence reactivity. msu.edu The cyclohexyloxy group, being an alkoxy group, is a strong activating group. The oxygen atom's lone pairs can be delocalized into the phenyl ring through resonance, which is a more significant influence than its inductive electron-withdrawing effect. libretexts.org Similarly, the hydrazine group is also activating due to the lone pair of electrons on the nitrogen atom attached to the ring.
Both the cyclohexyloxy and hydrazine groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. libretexts.org In this compound, these two groups are situated in a para relationship to each other. Consequently, the positions ortho to the cyclohexyloxy group (positions 2 and 6) are identical to the positions meta to the hydrazine group, and the positions ortho to the hydrazine group (positions 3 and 5) are identical to the positions meta to the cyclohexyloxy group.
Given that both are activating groups, substitution will occur at the positions ortho to one of the groups. The cyclohexyloxy group is generally considered a stronger activating group than the hydrazine moiety. Therefore, electrophilic substitution is expected to predominantly occur at the positions ortho to the cyclohexyloxy group (C2 and C6).
The general mechanism for these reactions is a two-step process: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the rapid removal of a proton to restore the aromaticity of the ring. msu.edulibretexts.org
Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions of this compound.
| Reaction | Reagents | Typical Electrophile (E+) | Expected Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | (4-Cyclohexyloxy-2-nitro-phenyl)-hydrazine |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | (2-Bromo-4-cyclohexyloxy-phenyl)-hydrazine |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 5-Cyclohexyloxy-2-hydrazinyl-benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(5-Cyclohexyloxy-2-hydrazinyl-phenyl)-ethanone (for R=CH₃) |
Reactions Involving the Ether Linkage or Cyclohexyl Ring
The stability of the ether linkage and the cyclohexyl ring under various conditions is another important aspect of the reactivity of this compound.
Ether Linkage Cleavage:
Aryl ethers, such as the cyclohexyloxy group attached to the phenyl ring, are known to undergo cleavage under harsh acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.com The reaction mechanism involves the protonation of the ether oxygen, making it a good leaving group. This is followed by a nucleophilic attack by the halide ion.
For this compound, the cleavage of the ether bond would occur between the oxygen and the cyclohexyl carbon. The C(sp²)-O bond of the phenyl ring is significantly stronger and resistant to cleavage. This results in the formation of a phenol (B47542) and a cyclohexyl halide. pearson.comyoutube.com The stability of the resulting phenol further favors this reaction pathway. pearson.com
The expected reaction is as follows:
This compound + HBr (conc.) → 4-Hydrazinylphenol + Cyclohexyl bromide
Reactivity of the Cyclohexyl Ring:
The cyclohexyl group itself is generally stable and unreactive under the conditions typically used for electrophilic aromatic substitution. Cyclohexane (B81311) is considered the most stable of the common cycloalkanes due to its minimal angle and torsional strain, allowing it to adopt a strain-free chair conformation. youtube.comlibretexts.orgyoutube.com Its stability is comparable to that of open-chain alkanes. libretexts.org Therefore, reactions such as ring-opening or substitution on the cyclohexyl ring are not expected to occur under standard nitration, halogenation, or sulfonation conditions.
The table below summarizes the expected reactivity of these specific bonds.
| Functional Group | Reaction Type | Conditions | Expected Outcome |
|---|---|---|---|
| Aryl-Ether Linkage | Acidic Cleavage | Conc. HBr or HI, Heat | Bond cleavage to form a phenol and cyclohexyl halide. |
| Cyclohexyl Ring | Electrophilic Aromatic Substitution Conditions | e.g., HNO₃/H₂SO₄ | The ring is stable and does not react. |
| Cyclohexyl Ring | Radical Halogenation | e.g., NBS, light/heat | Substitution on the cyclohexyl ring is possible, but would compete with reactions on the hydrazine group. |
Advanced Spectroscopic and Structural Characterization of 4 Cyclohexyloxy Phenyl Hydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon-hydrogen framework.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen environments within a molecule. For (4-Cyclohexyloxy-phenyl)-hydrazine, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, cyclohexyloxy, and hydrazine (B178648) protons.
The aromatic region typically displays a characteristic AA'BB' system due to the para-substitution on the phenyl ring, resulting in two distinct doublets. The protons on the cyclohexane (B81311) ring exhibit complex multiplets due to their various spatial orientations (axial and equatorial), while the hydrazine protons (NH and NH₂) often appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). The chemical shifts for the parent compound, phenylhydrazine (B124118), show aromatic protons between 6.7 and 7.2 ppm and hydrazine protons around 4.0 ppm. chemicalbook.com The addition of the cyclohexyloxy group shifts these values, particularly for the aromatic protons and introduces new aliphatic signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on established principles of NMR spectroscopy and data from analogous compounds.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (ortho to -O) | ~6.8 - 7.0 | d (Doublet) | Two protons adjacent to the ether linkage. |
| Aromatic H (ortho to -NHNH₂) | ~6.7 - 6.9 | d (Doublet) | Two protons adjacent to the hydrazine group. |
| Cyclohexyl H (-O-CH) | ~4.1 - 4.3 | m (Multiplet) | The single proton attached to the oxygen-bearing carbon. |
| Cyclohexyl H (CH₂) | ~1.2 - 2.0 | m (Multiplet) | The remaining ten protons on the cyclohexane ring. |
| Hydrazine H (-NH-) | Broad singlet | Broad s | Chemical shift can be variable and concentration-dependent. |
| Hydrazine H (-NH₂) | Broad singlet | Broad s | Chemical shift can be variable; exchanges with D₂O. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR complements ¹H NMR by providing a detailed picture of the carbon backbone. Due to the symmetry of the para-substituted phenyl ring in this compound, four distinct aromatic carbon signals are expected. The carbon atom bonded to the oxygen of the ether group (C-O) and the one bonded to the nitrogen of the hydrazine group (C-N) are significantly influenced by these heteroatoms and appear at characteristic downfield shifts. For comparison, the ¹³C NMR spectrum of phenylhydrazine shows signals for the carbon attached to the hydrazine group at approximately 150 ppm, with other aromatic carbons appearing between 112 and 129 ppm. chemicalbook.com The cyclohexyloxy group introduces additional aliphatic signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established principles of NMR spectroscopy and data from analogous compounds.
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C-O | ~152 - 155 | Carbon attached to the cyclohexyloxy group. |
| Aromatic C-N | ~148 - 151 | Carbon attached to the hydrazine group. |
| Aromatic C-H (ortho to -O) | ~115 - 118 | The two carbons adjacent to the C-O. |
| Aromatic C-H (ortho to -N) | ~113 - 116 | The two carbons adjacent to the C-N. |
| Cyclohexyl C (-O-CH) | ~75 - 78 | The carbon atom directly bonded to oxygen. |
| Cyclohexyl C (adjacent to O-CH) | ~31 - 34 | Two carbons adjacent to the O-CH carbon. |
| Other Cyclohexyl C | ~23 - 26 | The remaining three sets of carbons in the ring. |
Specialized NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for fluorinated derivatives)
While 1D NMR provides fundamental data, specialized techniques offer deeper structural confirmation. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals by showing correlations between coupled nuclei.
For derivatives of this compound that incorporate fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. The ¹⁹F nucleus has high sensitivity and a vast chemical shift range (up to 800 ppm), which minimizes the likelihood of signal overlap and makes it highly responsive to subtle changes in the molecular environment. nih.govthermofisher.com This technique is crucial for the structural elucidation of fluorinated pharmaceuticals and for studying reaction mechanisms and kinetics. rsc.org Research on fluorinated active pharmaceutical ingredients demonstrates the utility of ¹⁹F NMR in resolving complex structures and even discriminating between enantiomers in chiral environments. rsc.org The synthesis and characterization of pyrazole (B372694) derivatives from 4-fluorophenylhydrazine hydrochloride often rely on techniques like ¹⁹F NMR to confirm the successful incorporation and chemical environment of the fluorine atom. ekb.eg
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would be dominated by absorptions from the N-H, C-H, C-O, and aromatic C=C bonds. The N-H stretching vibrations of the hydrazine group are particularly diagnostic, typically appearing as one or two sharp bands in the 3200-3400 cm⁻¹ region. For comparison, the parent phenylhydrazine shows a characteristic N-H absorption peak around 3332 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Hydrazine (-NHNH₂) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Cyclohexyl Ring |
| C=C Stretch (Aromatic) | 1580 - 1610 and 1470 - 1500 | Phenyl Ring |
| N-H Bend | 1590 - 1650 | Hydrazine (-NH₂) |
| C-O-C Stretch (Ether) | 1200 - 1260 (asymmetric) & ~1050 (symmetric) | Aryl-Alkyl Ether |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric stretching of the aromatic ring and, notably, the N-N bond of the hydrazine moiety, which is often weak in IR spectra. Studies on hydrazine have identified key Raman shifts, including the N-N stretch and various N-H bending and stretching modes. researchgate.net The development of Surface-Enhanced Raman Spectroscopy (SERS) has also enabled the highly sensitive and selective detection of hydrazine and its derivatives, indicating the technique's applicability to this class of compounds. nih.gov
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and structure of a compound.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion and a variety of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.
In the case of aromatic compounds, the fragmentation often involves the cleavage of bonds attached to the aromatic ring and rearrangements. For a molecule like this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of the cyclohexyloxy group, the hydrazine moiety, or parts of the cyclohexane ring. The relative abundances of these fragments provide a fingerprint for the compound.
A representative EIMS fragmentation pattern for a related compound, 4-Phenylcyclohexene, shows characteristic peaks that aid in its identification. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule with high accuracy. nih.gov This capability allows for the unambiguous determination of the elemental composition of a compound, distinguishing it from other compounds with the same nominal mass. nih.gov Techniques like Orbitrap™-based HRMS are increasingly used for their high resolving power and mass accuracy. nih.gov
For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₂H₁₈N₂O). This high level of precision is crucial for confirming the identity of newly synthesized compounds and for differentiating between isomers. The data is often acquired in full scan mode, which also allows for retrospective analysis of the sample for other components without needing to re-run the experiment. nih.gov
| Parameter | Description | Typical Value/Setting |
| Resolving Power | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | 70,000 FWHM |
| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm |
| Ionization Mode | The method used to create ions. | Electrospray Ionization (ESI) is common. |
| Scan Mode | The method of data acquisition. | Full MS / data-dependent MS/MS |
This table outlines typical parameters for HRMS analysis. nih.govpensoft.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs and the intensity of the absorption are related to the types of electronic transitions possible within the molecule.
For organic molecules, the most common transitions observed in the UV-Vis range (200-800 nm) are π → π* and n → π* transitions. libretexts.org
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and have high molar absorptivity (ε). They are characteristic of compounds with conjugated π systems. libretexts.orgyoutube.com
n → π transitions* involve the excitation of a non-bonding electron (from a heteroatom like oxygen or nitrogen) to a π* antibonding orbital. These transitions are generally lower in energy and have lower molar absorptivity compared to π → π* transitions. libretexts.orgyoutube.com
In this compound, the presence of the phenyl ring and the nitrogen atoms of the hydrazine group gives rise to both π and non-bonding electrons. Therefore, one would expect to observe both π → π* and n → π* transitions in its UV-Vis spectrum. The position and intensity of the absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.
| Electronic Transition | Description | Typical Wavelength Range |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 nm |
| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 150 - 250 nm |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 nm |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 200 - 700 nm |
This table summarizes the types of electronic transitions in UV-Vis spectroscopy. libretexts.orgyoutube.com
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
For this compound, a single-crystal XRD analysis would provide definitive information about its solid-state structure. This would include the conformation of the cyclohexane ring (e.g., chair or boat), the orientation of the cyclohexyloxy group relative to the phenyl ring, and the geometry of the hydrazine moiety. Furthermore, XRD analysis reveals the packing of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding, which can significantly influence the physical properties of the compound. In the context of derivatives, XRD can be used to understand how modifications to the molecular structure affect the crystal packing.
Thermal Analysis Techniques
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. These methods are crucial for understanding the thermal stability and decomposition behavior of materials.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve provides information about the thermal stability of the compound and the temperature ranges at which decomposition occurs. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to identify individual decomposition steps.
For this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition stages. The initial decomposition of hydrazine and its derivatives is known to be a critical step. researchgate.net The decomposition of the cyclohexyloxy and phenyl groups would likely occur at higher temperatures. By analyzing the mass loss at each stage, it is possible to propose a mechanism for the thermal decomposition of the molecule. Factors such as the heating rate and the atmosphere (e.g., inert or oxidative) can influence the decomposition profile. ijaar.co.in
| Parameter | Description |
| Onset Decomposition Temperature (T_onset) | The temperature at which significant decomposition begins. |
| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of mass loss is at its maximum (from the DTG curve). |
| Residual Mass | The percentage of the initial mass remaining at the end of the experiment. |
This table lists key parameters obtained from a TGA experiment.
Computational and Theoretical Investigations of 4 Cyclohexyloxy Phenyl Hydrazine
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for medium-sized organic molecules due to its balance of computational cost and accuracy. imist.maimist.ma Methods like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently employed to predict molecular properties with high precision. imist.maimist.ma
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com For a flexible molecule like (4-Cyclohexyloxy-phenyl)-hydrazine, which contains a rotatable cyclohexyloxy group, conformational analysis is particularly important.
The cyclohexane (B81311) ring itself exists in various conformations, with the "chair" form being the most stable due to minimized angle and torsional strain. pressbooks.pubmaricopa.edu The connection of this ring to the phenyl group via an ether linkage introduces additional rotational freedom. Similarly, the hydrazine (B178648) moiety attached to the phenyl ring can adopt different orientations.
Computational methods can systematically explore these conformational possibilities to identify the global minimum energy structure and other low-energy conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For instance, the puckered conformation of cyclobutane (B1203170) and the 'envelope' conformation of cyclopentane (B165970) are adopted to reduce torsional strain. dalalinstitute.com
Electronic Structure Analysis (HOMO/LUMO Energies, Electronic Density Distribution, Electrostatic Potentials)
Once the optimized geometry is obtained, DFT calculations can reveal a wealth of information about the molecule's electronic structure.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For hydrazine derivatives, the distribution of these orbitals can be significantly influenced by substituents on the phenyl ring. imist.maimist.ma
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions that are rich or poor in electrons. researchgate.net Red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. nih.gov For hydrazine derivatives, the MEP can pinpoint the reactive sites, such as the lone pairs of electrons on the nitrogen atoms. researchgate.net
Below is an illustrative table of what electronic properties for a substituted phenylhydrazine (B124118) might look like, based on typical computational studies.
| Property | Illustrative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. A smaller gap indicates the molecule is more prone to electronic transitions and reactions. nih.gov |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
Reactivity Indices and Sites for Chemical Transformations
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices, derived from conceptual DFT, provide a framework for predicting how a molecule will behave in a chemical reaction. chemrxiv.org
Key Reactivity Indices:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): The resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.
These indices, along with the MEP map, help in identifying the most probable sites for electrophilic and nucleophilic attacks, guiding the synthesis of new derivatives. researchgate.net For instance, the nitrogen atoms of the hydrazine group are typically nucleophilic sites. naturalspublishing.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend the insights from static quantum chemical calculations to dynamic systems, allowing for the study of molecular motion and interactions over time.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and intermolecular interactions. nih.govrsc.org
For this compound, MD simulations can be used to:
Explore the full conformational landscape of the molecule in different environments (e.g., in a vacuum, in a solvent). This provides a more realistic picture of its flexibility than static geometry optimization. aps.orgrsc.org
Study the interactions of the molecule with solvent molecules, which is crucial for understanding its solubility and behavior in solution.
Investigate how the molecule interacts with other molecules, such as in a crystal lattice or when approaching a biological receptor.
Molecular Docking Studies for Ligand-Receptor Interactions of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding. researchgate.netthaiscience.info
For derivatives of this compound, molecular docking studies can be instrumental in:
Identifying potential biological targets by docking the molecule into the binding sites of various proteins.
Predicting the binding affinity and the binding mode of the derivatives within the active site of a target protein. acs.orgmdpi.com
Elucidating the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
Guiding the design of new derivatives with improved binding affinity and selectivity.
The results of docking studies are often presented in a table that includes the docking score (an estimation of the binding free energy) and the interacting amino acid residues.
| Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) | Interaction Type |
| Derivative A | Protein X | -8.5 | Tyr123, Phe234, Arg345 | Hydrogen Bond, Pi-Pi Stacking |
| Derivative B | Protein X | -7.2 | Leu124, Val235 | Hydrophobic Interaction |
| Derivative C | Protein Y | -9.1 | Asp150, Ser251 | Hydrogen Bond, Salt Bridge |
This information is invaluable for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. For derivatives of this compound, QSAR can be a powerful tool to predict their properties and guide the synthesis of new compounds with desired characteristics.
Both 2D and 3D QSAR methodologies can be employed to understand the chemical behavior of this compound derivatives.
2D-QSAR models utilize descriptors calculated from the 2D representation of molecules. These descriptors can include topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP, molar refractivity). For instance, a 2D-QSAR study on a series of derivatives could identify key structural features that influence a particular activity. The general process involves developing a linear or non-linear equation that correlates these descriptors with the observed activity. nih.govnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.goveijppr.com These approaches require the 3D alignment of the molecules in a dataset and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a 3D-QSAR study on antifungal tetronic acid derivatives containing a substituted phenylhydrazine moiety revealed that specific steric and electrostatic fields were crucial for their bioactivity. nih.gov Models with good predictive ability were generated, which can be a practical tool for designing novel and more potent derivatives. nih.gov
To illustrate how a QSAR model for this compound derivatives might be presented, consider the following hypothetical data table for predicting antifungal activity:
| Compound | Substituent (R) | Molecular Weight (MW) | LogP | Predicted Activity (pIC50) |
| 1 | H | 206.29 | 3.2 | 5.1 |
| 2 | 4-Cl | 240.73 | 3.9 | 5.8 |
| 3 | 4-CH3 | 220.32 | 3.6 | 5.4 |
| 4 | 4-NO2 | 251.28 | 3.1 | 6.2 |
This table is illustrative and does not represent real experimental data.
Theoretical Analysis of Intermolecular Interactions
The solid-state architecture and macroscopic properties of this compound are governed by a network of intermolecular interactions. Theoretical analysis is essential to understand the nature and strength of these forces.
The this compound molecule possesses both hydrogen bond donors (the -NH-NH2 group) and acceptors (the nitrogen atoms of the hydrazine group and the ether oxygen). This allows for the formation of extensive hydrogen bonding networks. Computational studies on related hydrazine derivatives have shown that N-H···N and N-H···O hydrogen bonds are significant in stabilizing their crystal structures. acs.orgresearchgate.netsciforum.net In the case of this compound, the hydrazine moiety can form robust intermolecular hydrogen bonds, leading to the formation of dimers or extended chains. The ether oxygen can also participate as a hydrogen bond acceptor. The stability and geometry of these networks can be accurately predicted using quantum mechanical calculations.
| Potential Hydrogen Bond | Donor | Acceptor | Typical Energy (kcal/mol) |
| N-H···N | Hydrazine -NH or -NH2 | Hydrazine Nitrogen | 3 - 7 |
| N-H···O | Hydrazine -NH or -NH2 | Ether Oxygen | 2 - 6 |
This table represents potential interactions and typical energy ranges based on general chemical principles.
The phenyl ring in this compound allows for π-π stacking interactions, which are a form of non-covalent interaction between aromatic rings. libretexts.orgresearchgate.net These interactions, arising from a combination of electrostatic and dispersion forces, contribute significantly to the stabilization of the crystal structure. The geometry of π-π stacking can be parallel-displaced or T-shaped.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions involving this compound at a molecular level. scielo.br The reactivity of this compound is largely centered around the hydrazine moiety. For instance, phenylhydrazines are known to undergo oxidation reactions and condensation reactions with carbonyl compounds to form hydrazones.
Theoretical methods, particularly Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. vu.nlrsc.org
For example, a computational study of the reaction of a phenylhydrazine with a carbonyl compound would involve:
Optimizing the geometries of the reactants, the tetrahedral intermediate, the transition state for water elimination, and the final hydrazone product.
Calculating the energies of each of these species to construct a reaction energy profile.
Analyzing the electronic structure of the transition state to understand the key factors that stabilize it.
Computational studies on hydrazine-based systems have clarified fluorescence quenching mechanisms by identifying twisted intramolecular charge transfer (TICT) states and have explored reaction pathways in various chemical transformations. nih.govresearchgate.net Such computational explorations provide mechanistic insights that are often difficult to obtain through experimental means alone. scielo.brnih.gov
Applications of 4 Cyclohexyloxy Phenyl Hydrazine in Advanced Organic Chemistry and Materials Science
Role as a Versatile Synthetic Intermediate
The reactivity of the hydrazine (B178648) moiety, coupled with the modifying influence of the cyclohexyloxy-phenyl group, establishes this compound as a versatile intermediate in organic synthesis.
Precursor for the Synthesis of Complex Heterocyclic Systems
Phenylhydrazine (B124118) and its derivatives are foundational reagents for constructing a wide array of heterocyclic compounds, which are core structures in pharmaceuticals and functional materials. (4-Cyclohexyloxy-phenyl)-hydrazine serves as a key precursor for introducing the 4-cyclohexyloxy-phenyl substituent into various heterocyclic scaffolds.
One of the most classic applications of phenylhydrazines is the Fischer indole (B1671886) synthesis, a reaction that condenses a phenylhydrazine with an aldehyde or ketone to form an indole. By using this compound, chemists can synthesize indoles bearing the cyclohexyloxy group at a specific position, a valuable modification for tuning the electronic and solubility properties of the final molecule.
Beyond indoles, this hydrazine derivative is instrumental in synthesizing other important heterocycles. For instance, its reaction with β-dicarbonyl compounds yields pyrazoles, and reactions with various other substrates can lead to the formation of pyridazines and other fused heterocyclic systems. nih.govnih.gov The reaction with 3-aroylmethylene-indol-2-ones, for example, can produce spiro[indole-3,3'-pyrazol]-2-ones. nih.gov The incorporation of the bulky cyclohexyloxy group can influence the stereochemical outcome of these reactions and enhance the solubility of the resulting products in organic solvents.
Table 1: Examples of Heterocyclic Systems Synthesized from Phenylhydrazine Derivatives
| Heterocyclic System | General Reaction Type | Reactant Partner | Significance of (4-Cyclohexyloxy-phenyl) Moiety |
|---|---|---|---|
| Indoles | Fischer Indole Synthesis | Aldehydes or Ketones | Introduces a lipophilic group to modulate biological activity or solubility. |
| Pyrazoles | Condensation | 1,3-Dicarbonyl Compounds | Creates pyrazoles with specific substitution for applications in medicinal chemistry. |
| Pyridazines | Ring-closing reactions | γ-Diketones or related synthons | Forms fused heterocyclic systems with potential applications in materials science. nih.gov |
| Spiro[indole-pyrazoles] | Condensation/Cyclization | Isatin derivatives (e.g., 3-aroylmethylene-indol-2-ones) | Constructs complex, three-dimensional spirocyclic scaffolds. nih.gov |
Reagent in Photoinduced Chemical Transformations
The field of photoredox catalysis has highlighted the utility of phenylhydrazines in generating radical species under mild, light-induced conditions. bohrium.com this compound can participate in these transformations, where the N-N bond is cleaved upon photo-excitation to generate reactive intermediates. researchgate.net These intermediates are valuable for forging new carbon-carbon and carbon-heteroatom bonds.
Visible-light-mediated reactions utilizing phenylhydrazines as nitrogen sources have been developed for processes such as the aminotrifluoromethylation of styrenes. researchgate.net In such reactions, this compound could serve as the source of the substituted amino group. The electronic nature of the cyclohexyloxy substituent can influence the redox potential of the hydrazine, potentially tuning its reactivity in photocatalytic cycles. Furthermore, photoinduced rearrangements, such as those observed in coumarin (B35378) systems, represent another area where the unique electronic and steric properties of this reagent could be exploited. rsc.org
Development of Novel Derivatives with Targeted Chemical Activities
The core structure of this compound is a platform for developing new molecules with specific functions, from metal-binding ligands to catalysts and advanced materials.
Ligand Design in Coordination Chemistry and Metal Complexation
Hydrazine and its derivatives are well-known for their ability to coordinate with transition metal ions, acting as ligands in the formation of metal complexes. capes.gov.brajol.info The hydrazine moiety can bind to a metal center in several ways, including as a monodentate ligand or as a bridging ligand connecting two or more metal centers. ajol.info
This compound can be used to design ligands where the hydrazine unit serves as the primary binding site. nih.gov The large cyclohexyloxy group provides significant steric bulk, which can be used to control the coordination number and geometry of the resulting metal complex. This steric hindrance can, for example, favor the formation of specific isomers or prevent the formation of polymeric structures. Moreover, the lipophilic nature of the cyclohexyloxy group enhances the solubility of the metal complexes in nonpolar organic solvents, which is advantageous for their synthesis, purification, and application in homogeneous catalysis. capes.gov.br Derivatives can be prepared, such as Schiff bases, to create multidentate chelating ligands capable of forming stable complexes with a variety of metals, including copper, nickel, and cobalt. capes.gov.brnih.gov
Table 2: Coordination Modes of Hydrazine-Based Ligands
| Coordination Mode | Description | Potential Influence of Cyclohexyloxy Group |
|---|---|---|
| Monodentate | The hydrazine binds to a single metal ion through one of its nitrogen atoms. | Steric bulk may influence which nitrogen atom coordinates. |
| Bidentate Bridging | The two nitrogen atoms of the hydrazine bridge two different metal ions. ajol.info | Can facilitate the self-assembly of specific multinuclear structures. |
| Bidentate Chelating (in derivatives) | A derivative (e.g., a hydrazone) binds to a single metal ion through two donor atoms (e.g., two nitrogen atoms or a nitrogen and an oxygen/sulfur atom). mdpi.com | Enhances complex stability (chelate effect); the substituent can control solubility and electronic properties. |
Catalytic Applications in Organic Transformations (e.g., organocatalysis, supported catalysts)
Derivatives of hydrazine have emerged as effective catalysts in various organic reactions. The ability of the hydrazine moiety to participate in redox processes makes it suitable for organocatalysis. For example, certain phosphorus-based organocatalysts enable the cross-coupling of nitroarenes and anilines to form hydrazine derivatives, operating through a P(III)/P(V) redox cycle. tcichemicals.comtcichemicals.com This suggests that derivatives of this compound could be designed to act as catalysts themselves or as essential components within a catalytic system.
Furthermore, these molecules can be anchored to solid supports, such as polymers or silica, to create heterogeneous catalysts. Supported catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture and recycled. The this compound unit could be incorporated into larger structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the hydrazine moiety or its derivatives act as the catalytic active site. researchgate.netrsc.org
Exploration in Materials Science (e.g., as building blocks for polymers, electronic materials, or liquid crystals)
The rigid phenyl ring combined with the flexible, bulky cyclohexyloxy group gives this compound a structure conducive to the formation of ordered materials. Hydrazide-based molecules, which are derivatives of hydrazines, are known to self-assemble into complex architectures, including liquid crystals and organogels. rsc.org This self-assembly is often driven by a combination of intermolecular hydrogen bonding between the hydrazide units and van der Waals interactions between the lipophilic chains.
This compound is a promising building block for such materials. Its derivatives, particularly N,N'-diacyl hydrazines, could exhibit liquid crystalline phases. researchgate.net The cyclohexyloxy group, similar to long alkoxy chains, can promote the formation of mesophases (e.g., smectic or columnar) by providing the necessary molecular shape and intermolecular interactions. rsc.orgnih.gov In the realm of polymers, this compound can be used as a monomer or a chain-modifying agent to create functional polymers with specific thermal or optical properties. Its incorporation into polymer backbones or as a side chain could be used to tune properties like the glass transition temperature, refractive index, or gas permeability.
Table 3: Potential Applications in Materials Science
| Material Type | Role of this compound | Key Structural Feature |
|---|---|---|
| Liquid Crystals | Core building block for mesogen design. rsc.orgresearchgate.net | Combination of rigid phenyl ring and bulky cyclohexyloxy group. |
| Organogels | Gelling agent in organic solvents. rsc.org | Ability to form extensive hydrogen-bonded networks. |
| Functional Polymers | Monomer or additive. ajol.info | Reactive hydrazine group for polymerization and bulky substituent for property modification. |
| Electronic Materials | Component of Covalent Organic Frameworks (COFs) or other porous materials for catalytic or sensing applications. researchgate.netbldpharm.com | Defined structure and potential for creating ordered, porous networks. |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The core structure of this compound serves as a versatile scaffold for the development of novel functionalized derivatives with a wide range of potential applications in medicinal chemistry and materials science. Structure-activity relationship (SAR) studies are crucial in elucidating how modifications to this parent molecule influence its biological and chemical properties. These studies systematically alter the chemical structure and evaluate the corresponding changes in activity, providing valuable insights for the rational design of more potent and selective agents.
The interaction of small molecules with biological macromolecules such as enzymes and receptors is fundamental to their pharmacological effects. Derivatives of this compound have been explored for their potential to modulate the activity of various biological targets through specific binding interactions.
Research into compounds structurally related to the this compound framework has shed light on key determinants of receptor affinity. For instance, studies on ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders, have demonstrated the importance of specific structural features for high-affinity binding. In one study, derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine were synthesized and evaluated for their affinity at σ1 and σ2 receptors. nih.gov The introduction of fluorescent tags via a linker to this structure, which contains a cyclohexyl group, generally led to a decrease in binding affinity, highlighting the sensitivity of the receptor binding pocket to steric bulk. nih.gov
Similarly, the investigation of heterodimeric derivatives of GW7604, a compound related to (Z)-4-hydroxytamoxifen, has provided insights into estrogen receptor (ER) binding. These studies revealed that linking the primary pharmacophore to other molecules known to bind to the coactivator binding site could optimize the pharmacological profile. The nature of the linker and the terminal moiety were found to be critical for achieving high affinity and modulating the receptor's activity, in some cases leading to potent antagonistic effects.
While direct enzyme inhibition studies on derivatives of this compound are not extensively documented in publicly available literature, the general principles of SAR suggest that modifications to the phenyl ring, the hydrazine moiety, or the cyclohexyl group could lead to potent and selective enzyme inhibitors. The introduction of specific functional groups could facilitate hydrogen bonding, hydrophobic interactions, or covalent bonding with amino acid residues in the active site of a target enzyme.
Table 1: Molecular Binding and Modulatory Effects of Related Hydrazine Derivatives This table is generated based on data from analogous compounds to illustrate potential activities.
| Derivative Class | Target | Observed Effect | Key Structural Features |
|---|---|---|---|
| Piperazine Derivatives | Sigma (σ) Receptors | Modulation of binding affinity nih.gov | Cyclohexyl group, linker length and nature nih.gov |
| GW7604 Derivatives | Estrogen Receptor (ER) | Antagonistic activity | Dimeric structure, linker type |
The hydrazine functional group is a key pharmacophore in a variety of biologically active compounds, and derivatives of this compound have been investigated for their potential as antimicrobial agents. The lipophilic cyclohexyloxy group can enhance membrane permeability, a desirable property for agents targeting intracellular pathogens or having to cross microbial cell walls.
Antibacterial Properties:
The antibacterial effects of various hydrazine derivatives have been documented. For example, substituted 4-quinazolyl-hydrazines and their arylhydrazone derivatives have been tested against a panel of bacteria. nih.gov The structure-activity relationship studies revealed that substitutions on both the quinazoline (B50416) ring and the hydrazine moiety significantly influenced the antibacterial spectrum and potency. nih.gov Specifically, derivatives with a chlorine or methyl group on the benzene (B151609) ring and a secondary amine at the 2-position of the pyrimidine (B1678525) ring showed the most promising activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study on cyclized diazonium compounds, which were converted to pyrazolin-5-one and other heterocyclic derivatives using hydrazine, also reported promising antibacterial activity against Escherichia coli, Staphylococcus aureus, Bacillus cereus, and Pseudomonas putida. researchgate.net
Antifungal Properties:
The antifungal potential of hydrazine-based compounds is an active area of research. A notable example is 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT), which contains a cyclohexyl group and exhibits significant antifungal activity against Candida albicans. nih.gov This compound was found to target the fungal cell wall, leading to a thinner glucan layer. nih.gov The minimum inhibitory concentration (MIC) for CPT was in the range of 0.4-1.9 µg/mL. nih.gov Other studies have highlighted the antifungal properties of hydrazine derivatives against various fungal pathogens, with the hydrazine linker proving to be crucial for activity. nih.gov The replacement of the hydrazine moiety often leads to a significant decrease in antifungal efficacy. nih.gov
Antitubercular Properties:
The fight against tuberculosis has spurred the development of novel drug candidates, including those based on a hydrazine scaffold. While specific studies on this compound derivatives are limited, research on analogous structures provides valuable insights. For instance, novel 4-anilinoquinolines and 4-anilinoquinazolines have been identified as inhibitors of Mycobacterium tuberculosis. nih.gov A key structural feature for potent activity was found to be a 4-benzyloxy aniline (B41778) substituent, which is structurally related to the 4-cyclohexyloxy-phenyl moiety. nih.gov This suggests that the ether linkage and the lipophilic group are important for antitubercular activity. Other studies on clofazimine (B1669197) analogs have also demonstrated potent activity against drug-resistant strains of M. tuberculosis, with MIC90 values as low as 0.12 µg/mL. nih.gov
Table 2: General Biological Interactions of Related Hydrazine Derivatives This table is generated based on data from analogous compounds to illustrate potential activities.
| Biological Interaction | Test Organism(s) | Key Derivative Class | Notable Findings |
|---|---|---|---|
| Antibacterial | E. faecalis, S. aureus, P. aeruginosa, E. coli | 4-Quinazolyl-hydrazines nih.gov | Substitution patterns on the quinazoline and hydrazine moieties are critical for activity. nih.gov |
| Antifungal | Candida albicans | 2-Cyclohexylidenhydrazo-4-phenyl-thiazole nih.gov | Targets the fungal cell wall; MIC of 0.4-1.9 µg/mL. nih.gov |
| Antitubercular | Mycobacterium tuberculosis | 4-Anilinoquinolines/quinazolines nih.gov | A 4-benzyloxy aniline substituent is important for activity. nih.gov |
Future Research Directions and Emerging Challenges in 4 Cyclohexyloxy Phenyl Hydrazine Research
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes for (4-Cyclohexyloxy-phenyl)-hydrazine and its derivatives is a paramount research direction. Traditional methods for synthesizing hydrazine (B178648) derivatives often involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on the adoption of green chemistry principles to mitigate the environmental impact of its production.
Key areas of innovation include:
Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov Research into the use of these technologies for the synthesis of this compound could lead to more efficient and sustainable processes.
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free or low-solvent approach to chemical reactions. mdpi.com Exploring the mechanochemical synthesis of this compound from its precursors could drastically reduce solvent waste.
Benign Solvent Systems: The replacement of volatile and toxic organic solvents with greener alternatives like water, glycerol, or ionic liquids is a crucial aspect of sustainable chemistry. nih.gov Investigating the solubility and reactivity of this compound and its starting materials in such solvents is a promising research avenue.
Table 1: Comparison of Conventional and Green Synthetic Methods for Hydrazine Derivatives
| Parameter | Conventional Synthesis | Green Synthesis (Potential) |
| Energy Source | Thermal heating | Ultrasound, Microwaves |
| Solvent | Volatile organic solvents | Water, Glycerol, Solvent-free |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation | High | Low |
| Safety | Use of hazardous reagents | Reduced use of hazardous materials |
Discovery of Novel Reaction Pathways and Chemo-selective Transformations
The reactivity of the hydrazine group in this compound makes it a versatile building block for the synthesis of a variety of organic compounds. Future research will undoubtedly focus on discovering new reactions and achieving high chemo-selectivity in its transformations.
Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and powerful method for preparing indoles from phenylhydrazines and carbonyl compounds. wikipedia.orgrsc.org The application of this compound in this reaction could lead to the synthesis of novel indole derivatives with potential applications in medicinal chemistry and materials science. researchgate.net Recent advancements in the Fischer indole synthesis, such as the Buchwald modification involving palladium catalysis, could further expand its scope with this compound. wikipedia.org
Hydrazone Formation and Subsequent Reactions: The condensation of this compound with aldehydes and ketones readily forms hydrazones. ncert.nic.in These hydrazone derivatives are not just stable final products but can also serve as intermediates for further transformations, such as the Boulton–Katritzky rearrangement to form 1,2,3-triazoles. beilstein-journals.org
Metal-Catalyzed Cross-Coupling Reactions: The development of novel metal-catalyzed cross-coupling reactions involving the N-H bonds of the hydrazine moiety could open up new avenues for creating complex molecular architectures.
Application of Advanced Analytical Techniques for In-Situ Monitoring
To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the application of advanced analytical techniques for real-time, in-situ monitoring is crucial.
Future research in this area could involve:
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) can provide detailed information about the composition of a reaction mixture at various time points. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can offer valuable insights into the structural changes occurring during a reaction, helping to identify transient intermediates.
Table 2: Potential Advanced Analytical Techniques for In-Situ Monitoring
| Technique | Information Provided | Application in this compound Research |
| In-situ FTIR/Raman | Functional group changes | Monitoring the conversion of the hydrazine moiety |
| Online HPLC/GC-MS | Reaction kinetics, intermediate identification | Quantifying product formation and identifying byproducts |
| In-situ NMR | Structural elucidation of intermediates | Characterizing transient species in reaction pathways |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govnih.gov For this compound, these computational tools can accelerate the discovery and development of new applications.
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for this compound and its derivatives. nih.govarxiv.org These tools can analyze vast reaction databases to identify the most promising reaction pathways. mit.edu
Property Prediction: Machine learning models can be trained to predict the physicochemical properties, biological activity, and material characteristics of new compounds derived from this compound. nd.edu This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties, using this compound as a starting scaffold. sfu.casciencedaily.com This approach could lead to the discovery of novel drug candidates or materials with tailored functionalities. dig.watch
Exploration of this compound in Novel Materials Development
The unique combination of a bulky, non-polar cyclohexyloxy group and a polar, reactive hydrazine moiety suggests that this compound could be a valuable precursor for the development of novel materials.
Potential areas of exploration include:
Conductive Polymers: The incorporation of the this compound unit into polymer backbones could lead to new conductive materials with interesting electronic properties.
Functional Dyes: The chromophoric properties of azo compounds, which can be synthesized from hydrazines, suggest that derivatives of this compound could find applications as functional dyes in various technologies.
Liquid Crystals: The rigid phenyl ring and the flexible cyclohexyloxy group are structural motifs often found in liquid crystalline materials. The synthesis and characterization of derivatives of this compound could lead to the discovery of new liquid crystal phases.
Corrosion Inhibitors: Hydrazone derivatives have been investigated as corrosion inhibitors. researchgate.net The this compound scaffold could be functionalized to create effective corrosion inhibitors for various metals and alloys.
Q & A
Q. What are the standard synthetic routes for preparing (4-Cyclohexyloxy-phenyl)-hydrazine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-cyclohexyloxy-aniline with hydrazine under acidic conditions (e.g., HCl). For analogs like 4-methoxyphenylhydrazine, hydrazine hydrochloride is reacted with substituted aromatic precursors in refluxing ethanol, followed by recrystallization in methanol/chloroform mixtures to isolate pure products . Purity optimization involves chromatographic techniques (TLC/HPLC) and spectral validation (¹H/¹³C NMR) to confirm absence of byproducts like unreacted aniline or oxidized derivatives .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H NMR (to identify hydrazine NH protons at δ 6–8 ppm) and ¹³C NMR (to confirm cyclohexyloxy C-O linkage at ~70 ppm). IR spectroscopy verifies N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect molecular ion peaks and impurities .
Q. How does the cyclohexyloxy substituent influence solubility and stability compared to other arylhydrazines?
- Methodological Answer : The bulky cyclohexyloxy group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DCM, THF). Comparative studies on analogs like 4-methoxyphenylhydrazine suggest that electron-donating substituents stabilize the hydrazine moiety against oxidation, whereas electron-withdrawing groups (e.g., nitro) accelerate degradation .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in catalysis or heterocyclic synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model reaction pathways, such as cycloaddition or hydrazone formation. For example, substituent effects on activation barriers can be studied to design catalysts for indole synthesis, as shown for [2.2.2]-bicyclic hydrazines in norbornene metathesis . Software like Gaussian or ORCA can optimize transition states and analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
Q. How does the cyclohexyloxy group alter reaction outcomes in Fischer indole synthesis compared to other substituents?
- Methodological Answer : Substituent steric/electronic properties dictate product regiochemistry. For instance, 4-methoxyphenylhydrazine forms 5-methoxyindoles, while methyl groups favor 2-methylindoles due to steric hindrance during cyclization . Computational modeling of the cyclohexyloxy group’s steric bulk could predict preferential formation of 3-substituted indoles, validated by kinetic studies under acidic conditions .
Q. What are the thermal decomposition pathways of this compound, and how do they compare to hydrazine derivatives in propellants?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., NH₃, cyclohexanol). Hydrazine derivatives decompose via N-N bond cleavage, but bulky substituents like cyclohexyloxy may delay degradation by stabilizing intermediates. Contrast with hydrazine monopropellants (e.g., ASCENT), where decomposition is tailored for rapid gas generation .
Q. How can contradictions in reported reactivity data for substituted phenylhydrazines be resolved?
- Methodological Answer : Systematic studies under controlled conditions (solvent, temperature, catalyst) are critical. For example, conflicting reports on hydrazine-mediated GO reduction were resolved by differentiating epoxide vs. carbonyl group reactivity using isotopic labeling and in situ FTIR . Apply similar rigor to compare this compound’s behavior in redox vs. condensation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
